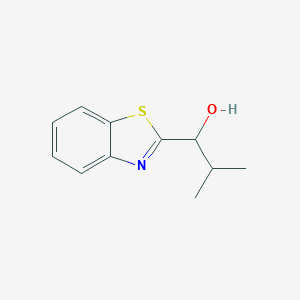

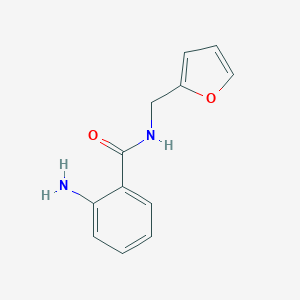

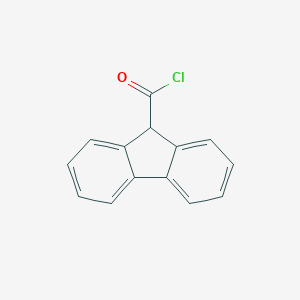

![molecular formula C9H13F3O2 B056711 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid CAS No. 120976-33-2](/img/structure/B56711.png)

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis Approach : The synthesis of related compounds often involves cyclization reactions, as seen in the synthesis of 4-dicyanomethyl-1,3,5-triaryl-4,5-dihydropyrazoles via acetic acid-catalyzed cyclization (Xue, Wu, Li, & Wang, 2023).

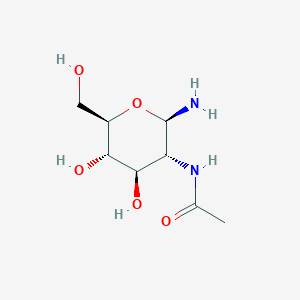

Synthesis of Cyclohexene Derivatives : The synthesis of cyclohexene derivatives such as (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester has been reported. This process involves ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).

Molecular Structure Analysis

Molecular Inclusion in Functionalized Macrocycles : The crystal and molecular structure of a clathrate formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]} with acetic acid has been examined, providing insights into the structural aspects of similar compounds (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Cyclodimerization Reactions : Studies on (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid show cyclodimerization reactions and molecular structure elucidation, which are relevant for understanding the behavior of similar cyclohexyl-based acids (Nesvadba, Rzadek, & Rist, 2001).

Chemical Reactions and Properties

- Reactivity with Trifluoromethyl Groups : The synthesis of trifluoromethyl-cyclohexylamines involves hydrogenation reactions indicating the reactivity of cyclohexyl structures with trifluoromethyl groups (Alekseenko et al., 2012).

Physical Properties Analysis

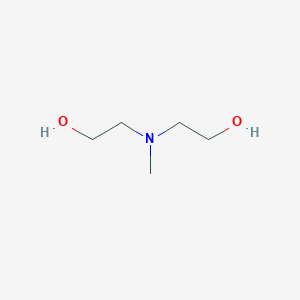

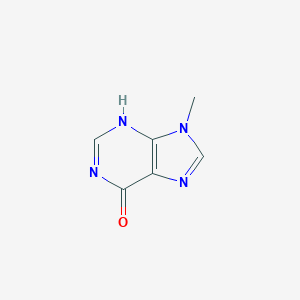

- Hydrogen Bonding in Cyclohexyl Compounds : A study on 2-(1H-imidazol-1-yl)acetic acid and its derivatives reveals different coordination modes in complexes, which can be reflective of the physical properties of similar cyclohexyl-acetic acids (Gan & Tang, 2011).

Applications De Recherche Scientifique

Catalysis and Oxidation Reactions

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid, through its related compounds and intermediates, plays a role in various catalysis and oxidation reactions. For instance, cyclohexene, which shares structural similarities with the compound , is involved in oxidation reactions catalyzed by metal-ion complexes, such as palladium acetate in acetic acid solution. These reactions are essential in organic chemistry for producing different compounds including benzene and cyclohex-2-en-1-yl acetate (Brown & Davidson, 1971).

Polymer and Complex Formation

The compound's structural analogs are also used in the synthesis and characterization of polymers and complexes. For example, the reaction of 2-(1H-imidazol-1-yl)acetic acid with specific organotin compounds yields different polymeric and cyclotetrameric structures. These applications are crucial in the field of coordination chemistry and material science (Gan & Tang, 2011).

Photoaffinity Labeling

In bioorganic chemistry, derivatives of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid are synthesized for use in photoaffinity labeling. This technique is significant for studying biological interactions and is an alternative to radioactive labeling methods. The derivatives, such as [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, are special carbene precursors that facilitate the labeling process (Hatanaka et al., 1989).

Synthesis of Complex Molecules

This compound is also involved in the synthesis of complex molecules. For instance, cyclohexene-1-acetic acid undergoes reactions with aromatic substrates in the presence of polyphosphoric acid to form phenanthrenes, which are important in pharmaceutical and material science (Ramana & Potnis, 1996).

Steric Effects in Catalysis

Steric effects of carboxylate ligands related to 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid are studied in Pd-catalyzed intramolecular C-H arylation reactions. These studies help understand the role of ligand structure in catalytic efficiency and selectivity, which is vital in developing more efficient catalytic processes (Tanji et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJBAYNWPMAINK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560138 |

Source

|

| Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid | |

CAS RN |

120976-33-2 |

Source

|

| Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)